molecular formula C12H14O2 B1324721 Cyclobutyl 3-methoxyphenyl ketone CAS No. 898790-44-8

Cyclobutyl 3-methoxyphenyl ketone

Cat. No. B1324721
M. Wt: 190.24 g/mol
InChI Key: POTRUZKTQWJPMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutyl ketones often involves intermolecular [4 + 2] cycloaddition reactions. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.


Molecular Structure Analysis

The molecular structure of Cyclobutyl 3-methoxyphenyl ketone is represented by the InChI code 1S/C12H14O2/c1-14-11-7-3-6-10 (8-11)12 (13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3 . This indicates the presence of a cyclobutyl group attached to a 3-methoxyphenyl methanone .

Scientific Research Applications

Oxidation and Catalysis

Oxidation Reactions : Studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, which serves as a feedstock for nylon production, explore various catalysts and conditions that could be relevant to the oxidation reactions of similar compounds like Cyclobutyl 3-methoxyphenyl ketone (Abutaleb & Ali, 2021).

Catalytic Hydrosilylation : Advances in the asymmetric hydrosilylation of ketones and imines highlight the development of new catalyst systems, potentially applicable to the synthesis and functionalization of Cyclobutyl 3-methoxyphenyl ketone (Riant, Mostefai, & Courmarcel, 2004).

Atmospheric Reactivity and Environmental Impact

Atmospheric Reactivity of Methoxyphenols : The atmospheric reactivity of methoxyphenols, which share the methoxyphenyl group with Cyclobutyl 3-methoxyphenyl ketone, has been studied for their potential as biomass burning tracers and their contributions to secondary organic aerosol (SOA) formation (Liu, Chen, & Chen, 2022).

Bio-based Applications

Sustainable Energy Solutions : Research into the conversion of biomass to cycloalkanes for sustainable jet fuels discusses the advantages of cycloalkanes, including increased density and higher heat of combustion. This could imply potential energy-related applications for Cyclobutyl 3-methoxyphenyl ketone or its derivatives (Muldoon & Harvey, 2020).

properties

IUPAC Name

cyclobutyl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11-7-3-6-10(8-11)12(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTRUZKTQWJPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642515
Record name Cyclobutyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-methoxyphenyl ketone

CAS RN

898790-44-8
Record name Cyclobutyl(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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